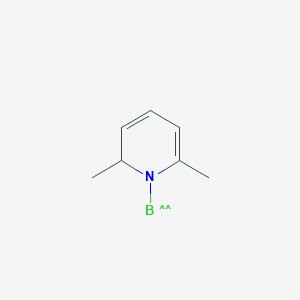
(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, also known as 3-CEPBA, is a boronic acid derivative that has been widely used in scientific research due to its versatility. It has a wide variety of applications, including in organic synthesis, chromatography, and catalysis, as well as in biochemical and physiological studies. The purpose of
Scientific Research Applications
- Suzuki-Miyaura Reactions : 3-Chloro-4-(ethoxycarbonyl)phenylboronic acid serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. It can be coupled with various aryl halides or pseudohalides to form biaryl compounds, which find applications in pharmaceuticals and materials synthesis .
- 1,4-Conjugate Additions : The compound participates in 1,4-conjugate addition reactions with ethenesulfonamides, leading to the formation of arylethanesulfonamides. These reactions are useful for constructing complex organic molecules .
- Boronic acids, including this compound, are considered for drug design and delivery. They act as boron carriers suitable for neutron capture therapy. However, their marginal stability in water necessitates caution when considering them for pharmacological purposes .
- 3-Chloro-4-(ethoxycarbonyl)phenylboronic acid is employed in the synthesis of biarylketones and phthalides. These compounds have applications in medicinal chemistry and materials science .
- Researchers have utilized this compound to synthesize inhibitors, including PDE4 inhibitors. These inhibitors play a crucial role in modulating cellular signaling pathways and have potential therapeutic applications .
- The compound is involved in oxidative hydroxylation reactions, leading to the preparation of phenols. Additionally, it participates in homolytic aromatic substitution reactions, expanding its synthetic utility .
- Recently, 3-chloro-4-(ethoxycarbonyl)phenylboronic acid has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes via palladium-catalyzed cross-couplings. These materials have potential applications in display technologies .
Cross-Coupling Reactions
Drug Design and Delivery
Synthesis of Biarylketones and Phthalides
Inhibitor Synthesis
Oxidative Hydroxylation and Homolytic Aromatic Substitution
Liquid Crystalline Fluorobiphenylcyclohexenes
Mechanism of Action
Target of Action
The primary target of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group in (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic esters, which are related compounds, is known to be considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid may also be influenced by pH and other environmental factors.
properties
IUPAC Name |
(3-chloro-4-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCHOOKBILYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629644 | |
| Record name | [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid | |
CAS RN |
850568-11-5 | |
| Record name | [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(ethoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)





![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)


